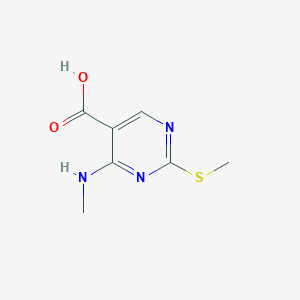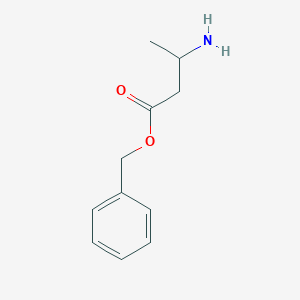![molecular formula C10H7ClN2O2 B1319125 4-Chloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline CAS No. 52791-05-6](/img/structure/B1319125.png)
4-Chloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline
Descripción general
Descripción
4-Chloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline is a chemical compound with the molecular formula C10H7ClN2O2 . It has an average mass of 222.628 Da and a monoisotopic mass of 222.019608 Da .
Synthesis Analysis
The synthesis of 4-Chloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline involves several steps. For instance, one method involves the reaction of 6-chloroindoline with 4-chloro-6,7-(ethylenedioxy)quinazoline in the presence of pyridine in isopropyl alcohol . The mixture is heated to reflux under dry nitrogen for 16 hours. After concentration in vacuo, the residue is partitioned between chloroform and saturated aqueous sodium bicarbonate. The organic phase is then washed with brine, dried over sodium sulfate, and concentrated in vacuo. The residue is flash chromatographed on silica using 30% acetone/hexanes to afford the product .Molecular Structure Analysis
The InChI code for 4-Chloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline is 1S/C10H7ClN2O2/c11-10-6-3-8-9(15-2-1-14-8)4-7(6)12-5-13-10/h3-5H,1-2H2 .Aplicaciones Científicas De Investigación
Chemical Synthesis
“4-Chloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline” is a chemical compound that can be used in various chemical synthesis processes . It can catalyze the allylation of carbonyl and carbonyl compounds as well as participate in the benzylation of carbonyl and some special alkylation .
Biological Activities
A series of novel quinazolinone derivatives containing an amino substituted amino moiety were reported for their cytotoxic and antibacterial activities . This suggests that “4-Chloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline” could potentially be used in the development of new drugs with cytotoxic and antibacterial properties.
Immunotherapy
Quinazoline derivatives have been studied for their potential use in immunotherapy . This suggests that “4-Chloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline” could potentially enhance the immune response in patients, although more research is needed in this area.
Propiedades
IUPAC Name |
4-chloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-10-6-3-8-9(15-2-1-14-8)4-7(6)12-5-13-10/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSFQWDAKWKNJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596617 | |
| Record name | 4-Chloro-7,8-dihydro[1,4]dioxino[2,3-g]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline | |
CAS RN |
52791-05-6 | |
| Record name | 4-Chloro-7,8-dihydro[1,4]dioxino[2,3-g]quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52791-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-7,8-dihydro[1,4]dioxino[2,3-g]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1319054.png)
![7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile](/img/structure/B1319057.png)
![tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B1319061.png)


![[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol](/img/structure/B1319065.png)
![Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1319068.png)





